molecular formula C10H7F2NO2 B15125384 Methyl 4,6-difluoro-1H-indole-3-carboxylate

Methyl 4,6-difluoro-1H-indole-3-carboxylate

Cat. No.: B15125384
M. Wt: 211.16 g/mol
InChI Key: DDUDUJPRPIWKQI-UHFFFAOYSA-N
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Description

Methyl 4,6-difluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring and a methyl ester group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-difluoro-1H-indole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4,6-difluoroindole is reacted with methyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-difluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorinating agents can be used under mild conditions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Electrophilic Substitution: Halogenated derivatives of the compound.

    Nucleophilic Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

Methyl 4,6-difluoro-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,6-difluoro-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-1H-indole-3-carboxylate
  • Methyl 6-fluoro-1H-indole-3-carboxylate
  • Methyl 4,6-dichloro-1H-indole-3-carboxylate

Uniqueness

Methyl 4,6-difluoro-1H-indole-3-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 4,6-difluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)6-4-13-8-3-5(11)2-7(12)9(6)8/h2-4,13H,1H3

InChI Key

DDUDUJPRPIWKQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC(=C2)F)F

Origin of Product

United States

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